molecular formula C17H12FNO2 B1270579 6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid CAS No. 130507-38-9

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B1270579
CAS No.: 130507-38-9
M. Wt: 281.28 g/mol
InChI Key: STGJYFAYYQRGSQ-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C17H12FNO2 and a molecular weight of 281.28 g/mol. This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of topoisomerase IIα, an enzyme crucial for DNA replication and cell division . This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells. Additionally, this compound exhibits strong binding affinity to ATPase domains, further enhancing its anticancer properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cytotoxicity in several carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it promotes apoptotic DNA fragmentation, a hallmark of programmed cell death, in MCF-7 and HEK-293 cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to the ATPase domain of topoisomerase IIα, inhibiting its activity and leading to the accumulation of DNA breaks . This binding interaction is crucial for its anticancer activity. Additionally, the compound induces changes in gene expression, promoting the expression of pro-apoptotic genes and downregulating anti-apoptotic genes . These molecular mechanisms collectively contribute to its potent anticancer effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It undergoes gradual degradation when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to be effective in inhibiting tumor growth without causing significant toxicity . High doses can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. The compound also interacts with various cofactors, influencing metabolic flux and altering metabolite levels . These interactions are crucial for its pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its cytotoxic effects. It also shows preferential distribution to tumor tissues, enhancing its therapeutic potential . The localization and accumulation of the compound are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and topoisomerase IIα . This nuclear localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus. The subcellular localization of this compound is essential for its ability to induce DNA damage and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogen atom (such as bromine) from a precursor like 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate undergoes further reactions to form the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted derivatives.

    Cyclization and Cycloaddition: These reactions are used to form the quinoline ring system.

    Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium or copper catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.

    Cyclization: Catalysts such as copper salts and ligands like proline are used.

    Cross-Coupling: Palladium or copper catalysts are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs with antibacterial, antineoplastic, and antiviral activities.

    Biological Studies: The compound is studied for its effects on cellular viability and apoptosis in various carcinoma cell lines.

    Industrial Applications: It is used in the synthesis of dyes, catalysts, and materials for electronic applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylquinoline-4-carboxylic acid
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine

Uniqueness

6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its fluorine atom enhances its biological activity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

6-fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGJYFAYYQRGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214786
Record name 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130507-38-9
Record name 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130507-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-methyl-2-phenyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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